(1-Methyl-1H-imidazol-2-yl)methanamine
Overview
Description
(1-Methyl-1H-imidazol-2-yl)methanamine is a chemical compound with the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Methyl-1H-imidazol-2-yl)methanamine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-lithio-1-methyl-1H-imidazole with carbonyl compounds . Another method includes the treatment of 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . These reactions typically require controlled conditions, such as low temperatures and the presence of specific catalysts.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, sodium borohydride, and various oxidizing agents . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
(1-Methyl-1H-imidazol-2-yl)methanamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Aminoimidazole: Another imidazole derivative with similar chemical properties.
1-(3-Aminopropyl)imidazole: A compound with a similar structure but different functional groups.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: A related compound with a benzimidazole ring.
Uniqueness
(1-Methyl-1H-imidazol-2-yl)methanamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
(1-Methyl-1H-imidazol-2-yl)methanamine, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₅H₈N₄
- Molecular Weight: 124.14 g/mol
The unique structure of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications.
1. Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study investigated its derivatives in platinum(II) complexes, revealing that several complexes showed notable cytotoxicity against the NCI-H460 lung cancer cell line with effective concentrations (EC50) ranging from 0.115 mM to 1.1 mM .
Table 1: Cytotoxic Effects of Platinum(II) Complexes
Compound | EC50 (mM) | Cell Line |
---|---|---|
Pt-4a | 0.115 | NCI-H460 |
Pt Complex 2 | 0.5 | NCI-H460 |
Pt Complex 3 | 1.1 | NCI-H460 |
These results suggest that the compound can induce apoptosis in cancer cells, similar to established chemotherapeutic agents like cisplatin, by interacting with nuclear DNA and activating p53/p21 pathways .
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It interacts with microbial cell membranes and enzymes, disrupting their functions and leading to cell death. Preliminary studies indicate potential effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: The imidazole ring can bind to active sites of enzymes, inhibiting their activity.
- DNA Interaction: Similar to platinum-based drugs, it may form adducts with DNA, leading to disruptions in replication and transcription processes.
- Cell Membrane Disruption: The compound's structural features allow it to integrate into microbial membranes, causing permeability changes that result in cell lysis .
Case Studies
Case Study 1: Cytotoxicity in Lung Cancer Cells
A comparative study of this compound and its Pt(II) complexes found that the Pt complexes exhibited enhanced cytotoxicity compared to the free compound. This highlights the potential for developing more effective anticancer agents by modifying existing compounds .
Case Study 2: Antimicrobial Activity Assessment
In another study, derivatives of this compound were tested against a panel of bacteria and fungi. Results indicated varied effectiveness, with some derivatives showing promising results against resistant strains.
Properties
IUPAC Name |
(1-methylimidazol-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSMLGOAJXSDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336440 | |
Record name | (1-Methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124312-73-8 | |
Record name | (1-Methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-imidazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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